

## The Therapeutic Potential of AZP-531 in Metabolic Disorders: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AZP-531** (also known as livoletide) is a first-in-class, stabilized analogue of unacylated ghrelin (UAG) that has been investigated for its therapeutic potential in a range of metabolic disorders, most notably Prader-Willi syndrome (PWS) and type 2 diabetes (T2D).[1][2][3] Unlike its acylated counterpart (AG), which is orexigenic and promotes fat deposition, UAG and its analogue **AZP-531** have been shown to counteract the effects of AG, improve glycemic control, and reduce body weight.[1][4] This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with **AZP-531**.

#### **Core Mechanism of Action**

Ghrelin exists in two primary forms: acylated ghrelin (AG) and unacylated ghrelin (UAG). AG is a potent appetite stimulant and induces insulin resistance and fat deposition.[4] In contrast, UAG has been shown to have opposing metabolic effects.[4] **AZP-531** is a cyclic 8-amino-acid analogue of UAG with improved plasma stability and pharmacokinetics, making it suitable for once-daily dosing.[1]

The therapeutic rationale for **AZP-531** is based on its ability to functionally antagonize the orexigenic and metabolic effects of AG.[1] In conditions like PWS, there is an observed elevation in circulating AG with a relative deficit of UAG, which is hypothesized to contribute to the characteristic hyperphagia.[1][5] By acting as a UAG mimetic, **AZP-531** is expected to







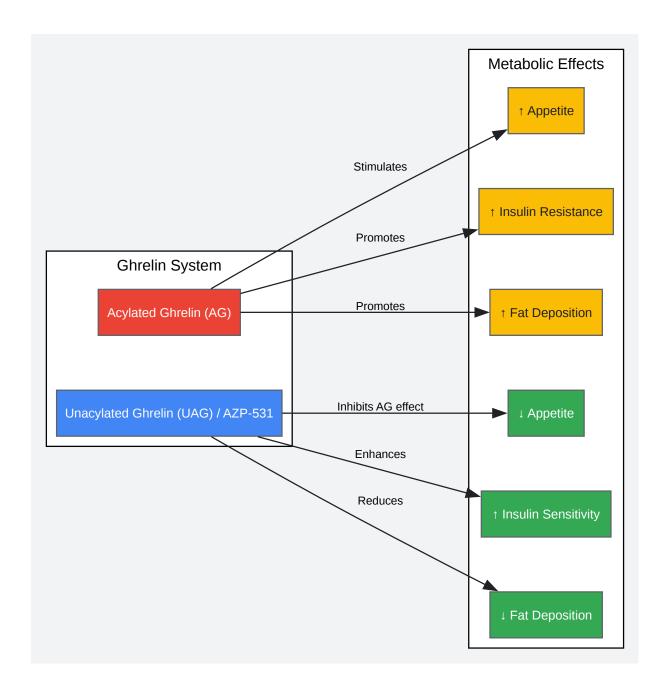
counteract the effects of elevated AG, thereby reducing hyperphagia and improving metabolic parameters.[4][6] Preclinical studies have shown that UAG can suppress AG-induced hypothalamic neuronal activity involved in food intake.[1] Furthermore, UAG may act independently of AG by modulating the expression of melanocortin receptors and stimulating nesfatin neurons, which are also involved in regulating food intake.[1]

In the context of T2D and obesity, **AZP-531** is proposed to improve glucose control by enhancing insulin sensitivity and to reduce fat deposition through direct peripheral effects.[1][4]

### **Signaling Pathway**

The following diagram illustrates the proposed opposing effects of Acylated Ghrelin (AG) and Unacylated Ghrelin (UAG), with **AZP-531** acting as a UAG analogue.





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Opposing actions of Acylated and Unacylated Ghrelin.

#### **Pharmacokinetics**

In a first-in-human study, **AZP-531** was administered to healthy subjects, overweight/obese subjects, and patients with T2D.[2] The pharmacokinetic profile was found to be suitable for once-daily dosing.[2] Maximum plasma concentrations were typically reached 1 hour post-



dose, and the mean terminal half-life was 2-3 hours.[2] The observed maximum concentration (Cmax) and area under the curve (AUC) were dose-proportional.[2]

# Clinical Trial Data Prader-Willi Syndrome (PWS)

A multi-center, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of **AZP-531** in 47 patients with genetically confirmed PWS and hyperphagia.[1]

Table 1: Key Efficacy and Safety Outcomes in the PWS Phase II Trial[1][6][7]

Parameter	AZP-531 Group	Placebo Group	p-value
Hyperphagia Questionnaire (HQ)			
Mean Total Score	Significant Improvement	No Significant Change	< 0.05
9-item Score	Significant Improvement	No Significant Change	< 0.05
Severity Domain Score	Significant Improvement	No Significant Change	< 0.05
Appetite Score (Patient-Reported)	Reduction from baseline	No Significant Change	< 0.001 (vs baseline)
Body Composition			
Body Weight	No Significant Change	No Significant Change	-
Waist Circumference	Significant Reduction	No Significant Change	< 0.05 (vs baseline)
Fat Mass	Significant Reduction	No Significant Change	-
Glycemic Control			
Post-prandial Glucose	Significant Decrease	No Significant Change	-
Safety	Well-tolerated	-	-



#### Type 2 Diabetes (T2D) and Obesity

A three-part randomized study assessed the safety, pharmacokinetics, and pharmacodynamics of **AZP-531** in healthy, overweight/obese, and T2D subjects.[2]

Table 2: Key Outcomes in the T2D and Overweight/Obese Study[2]

Study Part	Population	AZP-531 Dose	Key Findings
Part B	Overweight/Obese (n=32)	3, 15, 30, or 60 μg/kg daily for 14 days	Doses ≥15 μg/kg significantly improved glucose concentrations without increasing insulin levels. Mean body weight decreased by 2.6 kg (vs 0.8 kg for placebo).
Part C	Type 2 Diabetes (n=36)	15, 2 x 30, or 60 μg/kg daily for 14 days	60 μg/kg dose reduced HbA1c by 0.4% (vs 0.2% for placebo) and body weight by 2.1 kg (vs 1.3 kg for placebo).

## Experimental Protocols PWS Phase II Trial Methodology

- Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.[1]
- Participants: 47 patients with genetically confirmed PWS and evidence of hyperphagia, aged 12-50 years.[1][3] The study was conducted at seven sites across France, Spain, and Italy.
   [3][7]
- Intervention: Daily subcutaneous injections of AZP-531 or a matching placebo for 14 days, administered 30 minutes prior to breakfast.[1][3]

#### Foundational & Exploratory

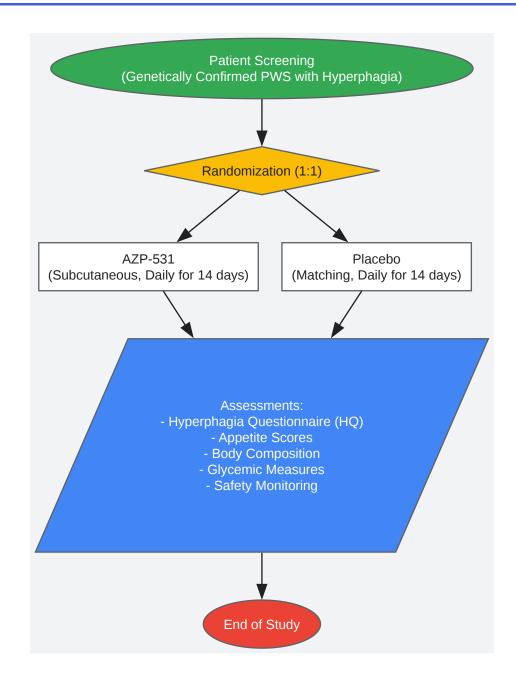




- Dosing: 3 mg for patients weighing 50–70 kg and 4 mg for those weighing >70 kg.[1]
- Primary Assessments:
  - Safety: Adverse events, vital signs, and safety laboratory tests.[1]
  - Efficacy: The Hyperphagia Questionnaire (HQ) was used to assess food-related behaviors.[1] Patient-reported appetite, body composition, and glycemic measures were also evaluated.[1]
- Biochemical Analysis: Blood samples were collected to measure acylated and unacylated ghrelin levels.[1]

The following diagram outlines the general workflow of this clinical trial.





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PWS Phase II Clinical Trial Workflow.

### First-in-Human T2D and Obesity Trial Methodology

- Study Design: A three-part, randomized, double-blind, placebo-controlled study.[2]
- · Participants:
  - Part A: 44 healthy subjects (BMI 20-28 kg/m<sup>2</sup>).[2]



- Part B: 32 overweight/obese subjects (BMI 28-38 kg/m<sup>2</sup>).[2]
- Part C: 36 patients with T2D (BMI 20-40 kg/m<sup>2</sup>, HbA1c 7-10%).[2]
- Intervention:
  - Part A: Single subcutaneous dose of 0.3, 3, 15, 30, 60, or 120  $\mu$ g/kg **AZP-531** or placebo. [2]
  - Part B: Daily doses of 3, 15, 30, or 60 μg/kg AZP-531 or placebo for 14 days.[2]
  - Part C: Daily doses of 15, 2 x 30, or 60 μg/kg AZP-531 or placebo for 14 days.[2]
- Primary Assessments: Safety, tolerability, pharmacokinetics, and pharmacodynamics, including glucose measurements.[2]

#### Conclusion

**AZP-531**, a novel unacylated ghrelin analogue, has demonstrated significant therapeutic potential in the management of metabolic disorders. In patients with PWS, short-term treatment with **AZP-531** was well-tolerated and led to significant improvements in food-related behaviors and reductions in waist circumference and fat mass.[1][8] In individuals with T2D and obesity, **AZP-531** improved glycemic control, enhanced insulin sensitivity, and promoted weight loss.[2] These promising findings warrant further investigation in longer-term and larger clinical trials to fully elucidate the safety and efficacy of **AZP-531** as a new treatment strategy for these challenging metabolic conditions.[1][9]

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